6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine

Acetylcholinesterase Inhibition Neurodegeneration Enzymatic Assay

Researchers often face unreliable sourcing of SAR-critical pyrimidine building blocks, where subtle scaffold changes alter biological activity by orders of magnitude. This compound resolves that with a defined 6-chloro, N-ethyl, and 2-methylthio configuration essential for reproducible kinase inhibitor and antimicrobial campaigns. - Validated moderate AChE inhibitory activity (IC50 1.58 μM) for CNS target screening. - Defined negative-control utility in anti-HIV assays (>90% inhibition only at >20 μM) and H1 receptor counterscreening (no binding at 0.1 μM). - Available as a stable, high-purity intermediate for agrochemical herbicide derivatization. Supplied with ≥97% purity, rigorous quality certificates, and flexible bulk packaging to ensure on-time delivery for medicinal chemistry and crop protection programs.

Molecular Formula C7H10ClN3S
Molecular Weight 203.69 g/mol
CAS No. 339017-83-3
Cat. No. B1597466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine
CAS339017-83-3
Molecular FormulaC7H10ClN3S
Molecular Weight203.69 g/mol
Structural Identifiers
SMILESCCNC1=CC(=NC(=N1)SC)Cl
InChIInChI=1S/C7H10ClN3S/c1-3-9-6-4-5(8)10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11)
InChIKeyDSESJTDYBTVWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine (CAS 339017-83-3) Procurement Overview


6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine (CAS 339017-83-3) is a synthetic pyrimidine derivative with the molecular formula C7H10ClN3S and a molecular weight of 203.69 g/mol . The compound features a 6-chloro substitution, an N-ethyl group at the 4-position, and a 2-methylsulfanyl (methylthio) moiety on the pyrimidine core. The compound is commercially available with reported purity levels of 95-98% from various suppliers and is valued as a building block in organic synthesis, particularly for the development of kinase inhibitors and antimicrobial agents [1]. Its well-defined chemical properties and stability under controlled conditions make it suitable for precision organic synthesis applications [2].

1
Scaffold for kinase inhibitor and antimicrobial agent SAR studies
2
Defined substitution pattern (6-Cl, N-ethyl, 2-methylthio) supports systematic derivatization
3
Commercially available research building block with reported purity

Why Generic Substitution Fails for 6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine


The 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine scaffold cannot be generically substituted without careful consideration of structure-activity relationships (SAR) [1]. The 2-methylthio group serves as a key pharmacophore or a synthetic handle for further functionalization, while the 6-chloro substitution and N-ethyl group collectively influence electronic properties, steric bulk, and metabolic stability [2]. Substituting the methylthio group with other alkylthio moieties or replacing the chlorine atom can drastically alter target binding affinity and selectivity, as demonstrated in related pyrimidine-based kinase inhibitor programs where subtle modifications yield orders-of-magnitude differences in potency [3]. Therefore, interchange with close analogs—such as 4-amino-6-chloro-2-(methylthio)pyrimidine (CAS 1005-38-5) or 4,6-dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8)—is not recommended without rigorous comparative validation in the intended assay system.

Close analogs (e.g., 4-amino-6-chloro-2-(methylthio)pyrimidine) may shift kinase selectivity due to altered electronic/steric profiles
Replacement of the 2-methylthio group can dramatically change target binding affinity; assay-specific validation required
Removal or variation of the 6-chloro or N-ethyl groups may affect metabolic stability and reactivity in further derivatization steps

Quantitative Evidence Guide: 6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine Differentiation


AChE Inhibition Profile: Comparative Potency vs. In-Class Dihydropyrimidin-4-ol

6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine exhibits moderate inhibitory activity against human recombinant acetylcholinesterase (AChE), with an IC50 value of 1.58 μM (1,580 nM) as determined by Ellman's method using acetylthiocholine iodide as substrate [1]. In contrast, a more optimized dihydropyrimidin-4-ol derivative (compound 6e: 4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol) demonstrates significantly higher potency with an IC50 of 2.2 ± 0.9 μM, characterized as competitive inhibition [2]. This ~1.4-fold difference in potency, coupled with the distinct competitive mechanism of the comparator, underscores that while the target compound possesses AChE inhibitory activity, it is not optimized for this target and is more appropriately utilized as a scaffold for further derivatization rather than as a lead compound for AChE-targeted therapies.

AChE Inhibition
Cross-study comparable
IC50 1.58 μM
Moderate inhibitory activity supports scaffold optimization studies
Comparator dihydropyrimidin-4-ol shows IC50 2.2 ± 0.9 μM; target compound not optimized as lead
Acetylcholinesterase Inhibition Neurodegeneration Enzymatic Assay

Anti-HIV Activity: Limited Efficacy Compared to Antiviral Standards

In cellular anti-HIV assays using the CEM-T4 cell line, 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine demonstrates limited antiviral activity, achieving >90% inhibition only at concentrations exceeding 20 μM [1]. This is in stark contrast to potent HIV reverse transcriptase inhibitors like efavirenz or integrase strand transfer inhibitors which typically exhibit EC50 values in the low nanomolar range (e.g., <10 nM). The compound also displays measurable cellular toxicity at similar micromolar concentrations, resulting in a narrow or non-existent therapeutic window [2]. This quantitative profile positions the compound as a weak, non-selective antiviral agent unsuitable for therapeutic development but potentially useful as a negative control or reference compound in high-throughput screening campaigns.

Anti-HIV Activity
Class-level inference
>90% inhibition at >20 μM Clinical HIV inhibitors: EC50 typically low nM Reported >2,000-fold weaker
Limited antiviral response; suitable as weak reference or scaffold derivatization context
CEM-T4 cell assay; not intended for antiviral lead discovery
Antiviral Screening HIV CEM-T4 Cells

Histamine H1 Receptor Binding: Weak Affinity Versus Clinical Antihistamines

The compound demonstrates weak binding affinity to the histamine H1 receptor in guinea pig cerebellum, with no measurable displacement of [3H]pyrilamine at a concentration of 0.1 μM [1]. This is in sharp contrast to classical H1 antagonists like cetirizine or loratadine, which exhibit Ki values in the low nanomolar range (e.g., 1-10 nM). The lack of significant binding at 100 nM indicates that 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine is unlikely to exert any meaningful pharmacological effect via H1 receptor antagonism and should not be selected for allergy or inflammation research targeting this pathway.

H1 Receptor Binding
Class-level inference
No significant displacement at 0.1 μM Clinical H1 antagonists: Ki 1–10 nM >10–100-fold weaker binding
Weak binding supports exclusion from H1-targeted research; confirms low promiscuity at this GPCR
[3H]pyrilamine radioligand assay, guinea pig cerebellum
Receptor Binding Histamine H1 Radioligand Assay

Best Research and Industrial Application Scenarios for 6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine


Scaffold for Kinase Inhibitor Optimization

Given its moderate AChE inhibitory activity (IC50 1.58 μM) [1] and the known utility of 2-methylthio pyrimidines as kinase inhibitor scaffolds , 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine is optimally employed as a starting point for medicinal chemistry campaigns. Researchers can leverage the 6-chloro and N-ethyl substituents to explore structure-activity relationships (SAR) and improve potency and selectivity against specific kinase targets.

Negative Control in High-Throughput Screening

The compound's weak activity in anti-HIV assays (>90% inhibition only at >20 μM) [1] and lack of binding to the histamine H1 receptor at 0.1 μM make it a suitable negative control or reference compound in high-throughput screening (HTS) campaigns. Its well-defined chemical properties and commercial availability support its use as a benchmark for assay validation and data normalization.

Intermediate for Agrochemical Synthesis

The presence of both a chloro and a methylthio group on the pyrimidine ring positions 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine as a valuable intermediate in the synthesis of agrochemicals [1]. Related 4,6-dichloro-2-(methylthio)pyrimidine compounds are widely utilized as key intermediates for herbicide development , suggesting this compound may serve a similar role in generating novel crop protection agents.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Substitution pattern for SAR exploration
Kinase selectivity and potency optimization
High-throughput screening reference
Defined weak bioactivity profile
Assay validation and data normalization
Agrochemical intermediate synthesis
Dual chloro/methylthio reactive handles
Herbicide scaffold derivatization
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